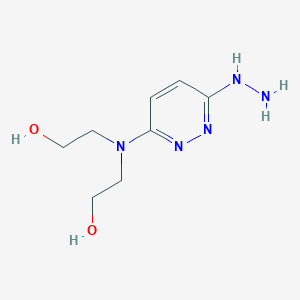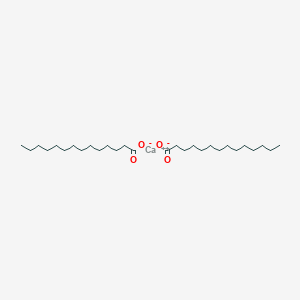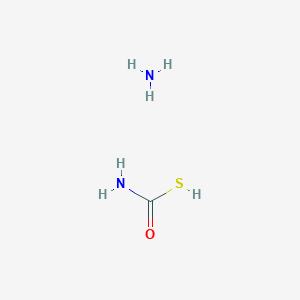
Thiochroman-4-one, 2-methyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiochroman-4-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfur-containing compound that belongs to the family of thiochromanones. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2. In addition, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and is readily available. Thiochroman-4-one, 2-methyl-, 1,1-dioxide is also stable under a wide range of conditions and can be easily stored. However, there are also some limitations associated with the use of thiochroman-4-one, 2-methyl-, 1,1-dioxide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on thiochroman-4-one, 2-methyl-, 1,1-dioxide. One possible direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate the compound's potential applications in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide and to identify other potential biological activities of the compound.
Métodos De Síntesis
The synthesis of thiochroman-4-one, 2-methyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,4-benzoquinone with 3-methylthiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form thiochroman-4-one, 2-methyl-, 1,1-dioxide.
Aplicaciones Científicas De Investigación
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
16808-50-7 |
|---|---|
Nombre del producto |
Thiochroman-4-one, 2-methyl-, 1,1-dioxide |
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7H,6H2,1H3 |
Clave InChI |
YGBBZIIRLOMZRI-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
SMILES canónico |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



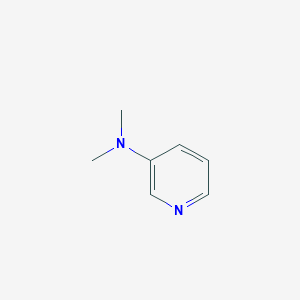
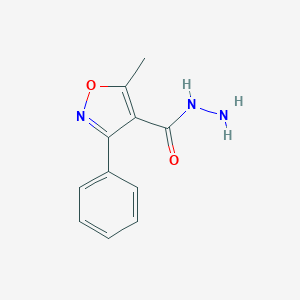

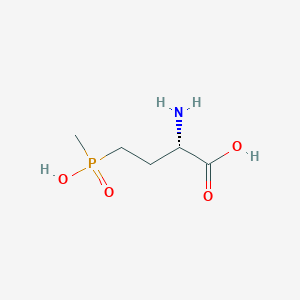
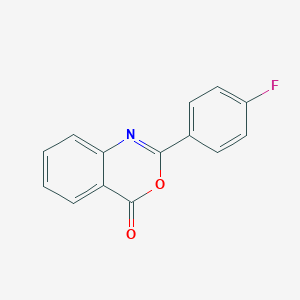
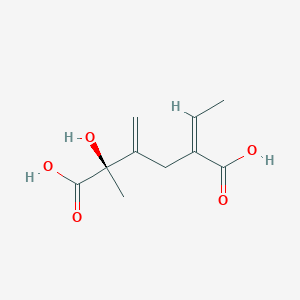


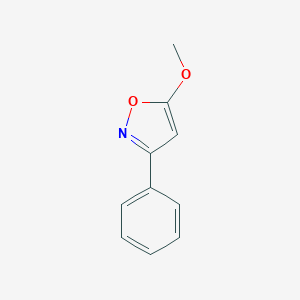
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
